[(4-Bromo-2,5-dimethylphenyl)sulfonyl]cyclopentylamine
Description
Properties
IUPAC Name |
4-bromo-N-cyclopentyl-2,5-dimethylbenzenesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18BrNO2S/c1-9-8-13(10(2)7-12(9)14)18(16,17)15-11-5-3-4-6-11/h7-8,11,15H,3-6H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HCCNLKFYYAJDRJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1Br)C)S(=O)(=O)NC2CCCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18BrNO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Step 1: Synthesis of 4-Bromo-2,5-dimethylbenzenesulfonyl Chloride
The sulfonyl chloride intermediate is synthesized via chlorosulfonation of 4-bromo-2,5-dimethylbenzene. Key steps include:
Step 2: Reaction with Cyclopentylamine
The sulfonyl chloride reacts with cyclopentylamine under controlled conditions:
Reaction Mechanism :
(R = 4-Bromo-2,5-dimethylphenyl)
Yield : 65–85%, depending on purity of intermediates.
Alternative Bromination Strategies for Precursor Synthesis
The bromine atom in the aromatic ring is introduced either before or during sulfonamide formation. Two approaches are notable:
a) Direct Bromination of Dimethylbenzene Derivatives
-
Substrate : 2,5-Dimethylbenzenesulfonyl chloride.
-
Brominating Agent : Bromine (Br₂) or N-bromosuccinimide (NBS).
Challenges :
b) Bromination Post-Sulfonamide Formation
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Substrate : [(2,5-Dimethylphenyl)sulfonyl]cyclopentylamine.
-
Bromination : Electrophilic substitution using Br₂ in acetic acid.
Optimization of Reaction Conditions
Key parameters influencing yield and purity:
Purification Methods :
Comparative Analysis of Synthetic Routes
| Method | Advantages | Limitations | Yield (%) |
|---|---|---|---|
| Primary Route | High scalability; minimal byproducts | Requires pure sulfonyl chloride | 65–85 |
| Post-Bromination | Flexible timing for bromine introduction | Lower regioselectivity | 60–70 |
| Direct Bromination | Single-step for aromatic functionalization | Catalyst handling challenges | 50–65 |
Advanced Techniques and Catalysis
Recent innovations include:
-
Microwave-Assisted Synthesis : Reduces reaction time from hours to minutes (e.g., 30 minutes at 100°C).
-
Enzymatic Sulfonamide Formation : Lipases in non-aqueous media for greener synthesis.
Critical Challenges and Solutions
-
Byproduct Formation :
-
Moisture Sensitivity :
Industrial-Scale Considerations
Chemical Reactions Analysis
Types of Reactions
[(4-Bromo-2,5-dimethylphenyl)sulfonyl]cyclopentylamine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions.
Coupling Reactions: It can participate in coupling reactions to form more complex molecules.
Common Reagents and Conditions
Substitution: Reagents like sodium iodide in acetone can be used for halogen exchange reactions.
Oxidation: Oxidizing agents such as potassium permanganate can be used.
Reduction: Reducing agents like lithium aluminum hydride can be employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various halogenated derivatives, while oxidation and reduction reactions can lead to different oxidation states of the compound.
Scientific Research Applications
[(4-Bromo-2,5-dimethylphenyl)sulfonyl]cyclopentylamine is used in various scientific research fields, including:
Chemistry: As a reagent in organic synthesis and as a building block for more complex molecules.
Biology: In studies involving enzyme inhibition and protein interactions.
Industry: Used in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of [(4-Bromo-2,5-dimethylphenyl)sulfonyl]cyclopentylamine involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and sulfonamide group play crucial roles in binding to these targets, leading to inhibition or modulation of their activity. The exact pathways involved depend on the specific application and target molecule.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
To contextualize [(4-Bromo-2,5-dimethylphenyl)sulfonyl]cyclopentylamine, its properties are compared to three categories of analogs: aryl sulfonamides , brominated aromatic amines , and cyclic amine derivatives .
Aryl Sulfonamides
| Compound Name | Substituents on Aromatic Ring | Amine Group | Molecular Weight (g/mol) | Key Properties/Applications |
|---|---|---|---|---|
| This compound | 4-Br, 2,5-(CH₃)₂ | Cyclopentylamine | ~342.3 (calc.) | High lipophilicity (logP ~3.8), rigid backbone |
| [2,5-Dimethylphenylsulfonyl]piperidine | 2,5-(CH₃)₂ (no Br) | Piperidine | ~253.3 | Lower molecular weight, reduced halogen-mediated reactivity |
| [4-Chloro-2-methoxyphenylsulfonyl]morpholine | 4-Cl, 2-OCH₃ | Morpholine | ~289.8 | Enhanced solubility (due to OCH₃), polar morpholine ring |
Key Differences :
Brominated Aromatic Amines
| Compound Name | Backbone Structure | Aromatic Substitution | Bioactivity/Applications |
|---|---|---|---|
| 4-Bromo-2,5-dimethoxyphenethylamine (2C-B) | Phenethylamine | 4-Br, 2,5-(OCH₃)₂ | Psychoactive (serotonin receptor agonist) |
| 4-Bromo-2,5-dimethylphenethylamine | Phenethylamine | 4-Br, 2,5-(CH₃)₂ | Hypothetical analog with reduced polarity |
| This compound | Sulfonamide | 4-Br, 2,5-(CH₃)₂ | Non-psychoactive (sulfonamide stability) |
Key Differences :
- Unlike 2C-B, the sulfonamide group in the target compound replaces the primary amine of phenethylamines, eliminating psychedelic activity but improving metabolic stability .
- Methyl groups (vs.
Cyclic Amine Derivatives
| Compound Name | Cyclic Amine | Sulfonyl Group Substitution | Synthetic Accessibility |
|---|---|---|---|
| This compound | Cyclopentylamine | 4-Br, 2,5-(CH₃)₂ | Moderate (requires brominated sulfonyl chloride) |
| [Phenylsulfonyl]cyclohexylamine | Cyclohexylamine | None (plain phenyl) | High (simple aryl sulfonyl chloride) |
| [4-Nitrophenylsulfonyl]pyrrolidine | Pyrrolidine | 4-NO₂ | High (nitro group facilitates synthesis) |
Research Findings and Implications
- Synthetic Feasibility : The target compound can be synthesized via nucleophilic substitution between (4-bromo-2,5-dimethylphenyl)sulfonyl chloride and cyclopentylamine. This route is analogous to methods used for sulfonyl azide conjugation in oligonucleotide synthesis .
- Stability : Sulfonamides like the target compound are air- and moisture-stable, unlike azides or primary amines, which require stringent handling .
- Biological Relevance : While 2C-B derivatives act on serotonin receptors, the sulfonamide group in the target compound may redirect activity toward enzymes like carbonic anhydrase or proteases, common targets for sulfonamide drugs .
Biological Activity
[(4-Bromo-2,5-dimethylphenyl)sulfonyl]cyclopentylamine is a compound that has garnered attention due to its potential biological activities, particularly in the context of medicinal chemistry. This article explores its biological activity, metabolic pathways, and implications for therapeutic applications based on diverse research findings.
Chemical Structure
The compound can be characterized by its unique structure, which includes a brominated aromatic ring and a cyclopentylamine moiety. This structure is significant as it may influence the compound's interaction with biological targets.
Biological Activity Overview
The biological activity of this compound has been explored in various studies, particularly focusing on its pharmacological properties. The following sections summarize key findings related to its activity.
1. Metabolic Pathways
Research indicates that compounds similar to this compound undergo extensive metabolism in the liver. For instance, studies on related compounds like 2C-B have shown that they are metabolized into multiple metabolites through pathways involving oxidative deamination and demethylation .
Table 1: Metabolites Identified from Related Compounds
| Metabolite Name | Description |
|---|---|
| 2-(4-bromo-2,5-dimethoxyphenyl)ethanol | Result of oxidative deamination |
| 4-bromo-2,5-dimethoxyphenylacetic acid | Produced via further metabolism |
| Hydroxy-25B-NBF | Identified as a significant metabolite |
2. Pharmacological Properties
The pharmacological profile of this compound suggests potential applications in treating various conditions. Studies have indicated that brominated phenyl compounds exhibit significant activity against certain cancer cell lines and have anti-inflammatory properties .
3. Toxicological Considerations
Toxicity studies are crucial for understanding the safety profile of any new compound. The metabolic stability of related compounds shows that while they are extensively metabolized, some metabolites may exhibit toxic effects. For instance, the hepatotoxicity observed in some studies emphasizes the need for careful evaluation in human trials .
Case Studies
Several case studies have documented the effects of similar compounds on biological systems:
- Case Study 1 : A study involving the administration of 25B-NBF (a close analog) showed significant hepatic metabolism with various metabolites identified that could impact biological activity and toxicity .
- Case Study 2 : Research on psychoactive substances similar to this compound revealed interspecies differences in metabolism, which could influence therapeutic efficacy and safety profiles across different populations .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
